molecular formula C12H18BrN B13270932 [(3-Bromophenyl)methyl](2-methylbutan-2-YL)amine

[(3-Bromophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13270932
M. Wt: 256.18 g/mol
InChI Key: SIDFRFQMBKJVNC-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methylamine is a chemical compound with the molecular formula C12H18BrN It is a brominated aromatic amine, which means it contains both a bromine atom and an amine group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methylamine typically involves the reaction of 3-bromobenzyl chloride with 2-methyl-2-aminobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenylmethylamine.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(3-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(3-Bromophenyl)methylamine can be compared with other brominated aromatic amines, such as:

    (2-Bromophenyl)methylamine: Similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.

    (3-Chlorophenyl)methylamine: Chlorine instead of bromine, which can affect reactivity and biological activity.

    (3-Bromophenyl)methylamine: Different alkyl group, influencing the compound’s steric and electronic properties.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-12(2,3)14-9-10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3

InChI Key

SIDFRFQMBKJVNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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